Kappa Opioid Receptor Binding Affinity: Dynorphin A (1-13) Amide vs. Key Comparators
Dynorphin A (1-13) amide exhibits subnanomolar binding affinity (Ki) for the kappa opioid receptor (KOR) in guinea pig cerebellum membranes, demonstrating a Ki of 0.11 nM. This is comparable to the KOR affinity of the endogenous parent peptide dynorphin A (1-17) (Ki ~0.1 nM) but is >50-fold higher than the truncated fragment dynorphin A (1-8) (Ki ~6 nM) [1]. This high affinity is crucial for detecting low-abundance KOR populations or in competitive binding scenarios [2].
| Evidence Dimension | Binding Affinity for Kappa Opioid Receptor (Ki) |
|---|---|
| Target Compound Data | 0.11 nM |
| Comparator Or Baseline | Dynorphin A (1-17): ~0.1 nM; Dynorphin A (1-8): ~6 nM |
| Quantified Difference | Comparable to (1-17); >50-fold higher affinity than (1-8) |
| Conditions | Guinea pig cerebellum membranes (KOR), [3H]etorphine or [3H]bremazocine displacement |
Why This Matters
This high affinity ensures robust and reproducible receptor engagement in sensitive assays, minimizing compound usage.
- [1] Chavkin C, Goldstein A. Specific receptor for the opioid peptide dynorphin: structure--activity relationships. Proc Natl Acad Sci USA. 1981;78(10):6543-7. View Source
- [2] Snyder KR, Story SC, Heidt ME, Murray TF, DeLander GE, Aldrich JV. Effect of modification of the basic residues of dynorphin A-(1-13) amide on kappa opioid receptor selectivity and opioid activity. J Med Chem. 1992;35(23):4330-3. View Source
